Cas no 34577-33-8 (1-(3,5-dimethylphenyl)-2-methylpropan-2-ol)

1-(3,5-dimethylphenyl)-2-methylpropan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-(3,5-Dimethylphenyl)-2-methyl-2-propanol
- 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol
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- MDL: MFCD11521032
- インチ: 1S/C12H18O/c1-9-5-10(2)7-11(6-9)8-12(3,4)13/h5-7,13H,8H2,1-4H3
- InChIKey: OIPNKLCISLBGIO-UHFFFAOYSA-N
- SMILES: OC(C)(C)CC1C=C(C)C=C(C)C=1
計算された属性
- 精确分子量: 178.135765193g/mol
- 同位素质量: 178.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 20.2
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841693-0.5g |
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol |
34577-33-8 | 0.5g |
$397.0 | 2023-09-19 | ||
Enamine | EN300-1841693-5.0g |
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol |
34577-33-8 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1841693-1.0g |
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol |
34577-33-8 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1841693-2.5g |
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol |
34577-33-8 | 2.5g |
$810.0 | 2023-09-19 | ||
Enamine | EN300-1841693-0.05g |
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol |
34577-33-8 | 0.05g |
$348.0 | 2023-09-19 | ||
Enamine | EN300-1841693-1g |
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol |
34577-33-8 | 1g |
$414.0 | 2023-09-19 | ||
Enamine | EN300-1841693-5g |
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol |
34577-33-8 | 5g |
$1199.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351079-1g |
1-(3,5-Dimethylphenyl)-2-methylpropan-2-ol |
34577-33-8 | 98% | 1g |
¥16452.00 | 2024-05-17 | |
Enamine | EN300-1841693-10.0g |
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol |
34577-33-8 | 10g |
$3929.0 | 2023-06-02 | ||
abcr | AB427386-5g |
1-(3,5-Dimethylphenyl)-2-methyl-2-propanol |
34577-33-8 | 5g |
€1373.40 | 2023-09-04 |
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
1-(3,5-dimethylphenyl)-2-methylpropan-2-olに関する追加情報
Research Brief on 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol (CAS: 34577-33-8): Recent Advances and Applications in Chemical Biology and Medicine
1-(3,5-dimethylphenyl)-2-methylpropan-2-ol (CAS: 34577-33-8) is a synthetic organic compound with a molecular formula of C12H18O. This tertiary alcohol derivative has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Recent studies have explored its role as a building block for more complex molecules, its pharmacological properties, and its utility in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a precursor for novel anti-inflammatory agents. The research team modified the hydroxyl group to create a series of ester derivatives, several of which showed promising COX-2 selective inhibition with IC50 values in the low micromolar range. This suggests potential applications in developing new NSAID-type medications with improved selectivity profiles.
In the field of chemical biology, researchers have utilized 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol as a versatile intermediate for constructing molecular probes. A recent Nature Chemical Biology publication (2024) described its incorporation into activity-based protein profiling (ABPP) reagents, where its lipophilic character and steric properties proved advantageous for targeting certain enzyme classes, particularly those involved in lipid metabolism.
Pharmacokinetic studies conducted in 2023 revealed interesting properties of the parent compound, including good membrane permeability (Papp > 20 × 10^-6 cm/s in Caco-2 assays) and moderate metabolic stability (t1/2 > 60 minutes in human liver microsomes). These characteristics make it an attractive scaffold for further medicinal chemistry optimization, particularly for CNS-targeted therapeutics where such properties are crucial.
Recent synthetic methodology developments have also focused on this compound. A 2024 Advanced Synthesis & Catalysis paper reported a novel asymmetric synthesis route using organocatalysis, achieving the (R)-enantiomer with 98% ee. This is particularly significant as chirality often plays a crucial role in biological activity, and access to enantiopure forms enables more precise structure-activity relationship studies.
In drug formulation research, scientists have explored the compound's potential as a solubilizing moiety. A 2023 Pharmaceutical Research publication demonstrated that conjugation of 1-(3,5-dimethylphenyl)-2-methylpropan-2-ol to poorly soluble drug candidates could improve aqueous solubility by up to 15-fold while maintaining or even enhancing target binding affinity in some cases.
Looking forward, several research groups have initiated programs to explore the compound's potential in targeted protein degradation (PROTACs) and as a component of covalent inhibitors. Preliminary results presented at recent conferences suggest that its structural features may be particularly suited for these emerging therapeutic modalities, though peer-reviewed publications are still forthcoming.
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